5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-13-3-1-12(2-4-13)14(15-16(24)23-17(27-15)20-11-21-23)22-7-5-18(6-8-22)25-9-10-26-18/h1-4,11,14,24H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGXTXUIHXZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized through the condensation of 4-piperidone with ethylene glycol . This intermediate is then reacted with 4-fluorobenzyl chloride to introduce the fluorophenyl group. The final step involves the cyclization with thiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its spirocyclic structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: Studies are exploring its interactions with various biological targets, which could lead to new insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and three structurally related molecules from the evidence:
Key Observations
Structural Complexity: The target compound’s spirocyclic system distinguishes it from simpler analogs like 5-(2,4-difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (), which lacks fused or bridged ring systems. This spiro moiety may enhance metabolic stability or receptor binding .
Synthetic Accessibility: Compounds in and were synthesized in moderate-to-high yields using conventional heterocyclic coupling reactions (e.g., cyclocondensation, pyrazole-thiazole hybrid synthesis).
Biological Potential: highlights that triazole-thiadiazole hybrids exhibit antifungal activity via 14-α-demethylase inhibition, a mechanism plausibly shared by the target compound due to its triazole core. However, the spirocyclic substituent’s steric effects could modulate activity .
Biological Activity
The compound 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its interaction with various receptors and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazolo[3,2-b][1,2,4]triazol moiety linked to a spiro compound. The presence of the 4-fluorophenyl group and the 1,4-dioxa-8-azaspiro[4.5]decan framework contributes to its unique properties.
Chemical Formula and Molecular Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₁N₄O₃S |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 887219-21-8 |
Interaction with σ Receptors
Research indicates that compounds related to the spiro structure exhibit significant affinity towards sigma receptors, particularly σ1 and σ2 receptors. A related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , demonstrated a high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity over σ2 receptors by 30-fold . This suggests that the compound may have similar receptor interaction profiles.
Anticancer Potential
The biological activity of compounds with similar structures has been evaluated in various cancer models. For instance, small animal PET imaging studies have shown that sigma receptor ligands can accumulate in tumors, indicating their potential as imaging agents for cancer diagnostics . The specific binding to σ1 receptors in tumor xenograft models suggests that the compound may also possess anticancer properties.
Neuroprotective Effects
There is growing evidence that sigma receptor ligands can exert neuroprotective effects. The modulation of sigma receptors has been linked to various neurodegenerative diseases, making compounds like this one potential candidates for therapeutic development in neuroprotection .
Study on Sigma Receptor Ligands
A study evaluated a series of novel piperidine compounds, including those with spiro structures, for their sigma receptor binding affinities. The findings highlighted the importance of lipophilicity and molecular structure in determining receptor selectivity and affinity .
In Vitro Studies
In vitro studies have shown that compounds with similar thiazole and triazole functionalities exhibit antimicrobial activities against various pathogens. These findings suggest that the biological activity of 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may extend beyond receptor binding to include antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
